Lofepramine

描述

洛非普拉明是一种三环类抗抑郁药,主要用于治疗抑郁症。与其他三环类抗抑郁药相比,它以其相对更安全的特性而闻名,使其成为该类药物中的第三代化合物。 洛非普拉明通过抑制神经递质如去甲肾上腺素和5-羟色胺的再摄取,增加突触中这些神经递质的浓度 .

准备方法

合成路线和反应条件: 洛非普拉明是通过多步法合成的 最后一步涉及中间体与合适的胺的烷基化 .

工业生产方法: 洛非普拉明的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括诸如结晶之类的纯化步骤,以去除杂质 .

化学反应分析

反应类型: 洛非普拉明会发生各种化学反应,包括:

氧化: 洛非普拉明可以被氧化成其主要活性代谢物地西普拉明。

还原: 还原反应不太常见,但在特定条件下会发生。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 可以采用还原剂,如氢化锂铝。

科学研究应用

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine and metabolized into desipramine . Research indicates its effectiveness in treating depression and related conditions .

This compound Applications

- Depression Treatment this compound is used as a first-choice treatment for depression in primary care . Clinical trials have demonstrated that the overall therapeutic efficacy of this compound is comparable to that of other antidepressants like imipramine, amitriptyline, and clomipramine .

- Anxiety this compound can be used to treat depression with coexisting anxiety .

- ADHD, CFS, and Fibromyalgia this compound has been found effective in the treatment and prevention of diseases and disorders such as Attention Deficit Hyperactivity Disorder (ADHD), Chronic Fatigue Syndrome (CFS), and Fibromyalgia (FM) .

Pharmacology and Mechanism of Action

This compound's antidepressant activity is related to its ability to facilitate noradrenergic neurotransmission by uptake inhibition and possibly the additional facilitation of serotoninergic neurotransmission .

Adverse Effects

The most commonly reported side effect of this compound is a dry mouth, but the incidence of anticholinergic side effects is less than with imipramine . this compound has not been associated with adverse effects on cardiac function, even in overdose cases .

Cost-Effectiveness

A study aimed to determine the relative cost-effectiveness of tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs), and this compound as first-choice treatments for depression in primary care .

Combination with Other Medications

When first-line antidepressant treatment is unsuccessful, second-line strategies include switching to another antidepressant, or augmentation with a non-antidepressant medication. Studies show that the antidepressant desipramine, when combined with lithium, exerted antidepressant-like behavioral effects .

Clinical trials

作用机制

洛非普拉明通过抑制去甲肾上腺素和5-羟色胺的再摄取来发挥其治疗作用,从而增加突触间隙中这些神经递质的浓度。这导致神经传递增强,并减轻抑郁症状。 该化合物靶向去甲肾上腺素转运蛋白和5-羟色胺转运蛋白,阻断其活性,并阻止这些神经递质的再吸收 .

类似化合物:

- 丙咪嗪

- 阿米替林

- 克洛米帕明

- 马普替林

- 米安色林

比较: 洛非普拉明在三环类抗抑郁药中是独特的,因为它在过量情况下具有相对更安全的特性,并且副作用较轻。与丙咪嗪和阿米替林不同,洛非普拉明对毒蕈碱受体的亲和力较低,导致抗胆碱能副作用较少。 此外,洛非普拉明广泛代谢为地西普拉明,这在很大程度上促成了其抗抑郁活性 .

相似化合物的比较

- Imipramine

- Amitriptyline

- Clomipramine

- Maprotiline

- Mianserin

Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, this compound has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, this compound is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .

生物活性

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine. It is primarily used in the treatment of depression and is known for its unique pharmacological profile, which includes a favorable side effect profile compared to traditional TCAs. This compound is extensively metabolized into desipramine, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and pharmacokinetic properties.

This compound's primary mechanism involves the inhibition of noradrenaline reuptake, enhancing noradrenergic neurotransmission. Additionally, it may facilitate serotonergic neurotransmission, albeit to a lesser extent. The drug's unique profile includes:

- Noradrenaline Uptake Inhibition : this compound and its metabolite desipramine are potent inhibitors of noradrenaline uptake, which is crucial for its antidepressant effects .

- Serotonin Turnover : Chronic administration slightly increases serotonin turnover, contributing to its overall antidepressant efficacy .

- Reduced Toxicity : this compound exhibits significantly lower acute toxicity compared to desipramine, making it safer in overdose situations .

Efficacy in Depression

This compound has been shown to be effective in treating various forms of depression, including endogenous and reactive depression. Clinical trials have compared its efficacy with other TCAs and SSRIs:

- Comparative Studies : In double-blind trials, this compound demonstrated comparable efficacy to desipramine and other TCAs while exhibiting fewer side effects .

- Elderly Patients : A study involving elderly patients indicated that low-dose this compound (70 mg daily) was more effective than placebo in those with moderate to severe depression (GDS ≥ 18) but less effective for mild depression .

Case Studies

- Double-Blind Trial with Amitriptyline : A study comparing this compound with amitriptyline showed both drugs were effective; however, this compound had a more favorable side effect profile .

- Meta-Analysis Findings : Meta-analytical studies indicate that this compound's overall therapeutic efficacy is comparable to that of imipramine and other older TCAs, with a notably better safety profile .

Absorption and Distribution

This compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 2-4 hours. Its pharmacokinetic properties include:

- Metabolism : Extensively metabolized into desipramine and other metabolites like desmethyl this compound. The metabolic conversion appears crucial for its antidepressant activity .

- Half-Life : The drug has a half-life of approximately 12 hours, allowing for once-daily dosing in many cases .

Side Effects

This compound is associated with fewer anticholinergic side effects compared to traditional TCAs. Commonly reported side effects include:

Data Table: Comparison of this compound and Other Antidepressants

| Feature | This compound | Desipramine | Amitriptyline |

|---|---|---|---|

| Type | TCA | TCA | TCA |

| Noradrenaline Uptake Inhibition | Yes | Yes | Yes |

| Serotonin Uptake Inhibition | Minor | Minor | Moderate |

| Acute Toxicity | Low | High | Moderate |

| Common Side Effects | Dry mouth | Anticholinergic | Sedation |

| Recommended Dose | 70 mg daily | Variable | Variable |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of lofepramine, and how does it differ from other tricyclic antidepressants (TCAs)?

this compound primarily inhibits norepinephrine reuptake (strong) and serotonin reuptake (moderate), with weak antimuscarinic activity . Unlike first-generation TCAs (e.g., amitriptyline), it acts partly as a prodrug for desipramine, a secondary amine TCA, but retains lower toxicity and milder side effects due to its unique 4-chlorophenacyl substituent . Methodologically, receptor-binding assays and in vitro uptake inhibition studies (e.g., radiolabeled neurotransmitter uptake in synaptosomes) are used to quantify these effects .

Q. How does this compound’s safety profile in overdose compare to other TCAs?

this compound exhibits significantly lower toxicity in overdose, with a standardized mortality rate 15× lower than amitriptyline . This is attributed to its reduced cardiotoxicity, likely due to antagonism of desipramine’s cardiac effects . Researchers should analyze fatal toxicity indices (FTIs) and postmortem blood concentration data (e.g., therapeutic range: 0.1–0.4 µg/mL; toxic levels >1 µg/mL) to contextualize overdose risks .

Q. What are the key metabolic pathways of this compound, and how do they influence its pharmacokinetics?

this compound undergoes hepatic metabolism via:

- Cleavage of the 4-chlorophenacyl group to form desipramine.

- Hydroxylation, glucuronidation, N-dealkylation, and N-oxidation . Its prodrug nature complicates pharmacokinetic studies, as plasma levels of this compound itself are low (5–27 ng/mL), while desipramine and other metabolites dominate . Researchers should use LC-MS/MS to quantify metabolites and assess first-pass metabolism in microsomal assays .

Advanced Research Questions

Q. How can contradictions in this compound’s safety profile (e.g., low toxicity vs. desipramine’s cardiotoxicity) be resolved experimentally?

Despite desipramine’s cardiotoxic potential, this compound’s safety may stem from partial inhibition of desipramine’s cardiac ion channel effects . To resolve this paradox, researchers should:

- Conduct patch-clamp studies on cardiomyocytes to compare this compound and desipramine’s effects on hERG channels.

- Perform in vivo electrophysiology in animal models to assess arrhythmia risk .

Q. What methodological considerations are critical when designing clinical trials to evaluate this compound’s efficacy in treatment-resistant depression?

Key considerations include:

- Patient stratification : Use validated scales (e.g., Montgomery-Åsberg Depression Rating Scale, MADRS) to ensure homogeneity in baseline severity .

- Dose optimization : Adjust for this compound’s prodrug metabolism (e.g., monitor desipramine levels).

- Control groups : Compare against SSRIs and other TCAs with matched noradrenergic activity (e.g., nortriptyline) .

- Adverse event tracking : Prioritize anticholinergic and cardiovascular metrics due to TCA class effects .

Q. How do prescribing patterns for this compound reflect its perceived safety in suicidal patients, and what biases might this introduce in observational studies?

this compound is preferentially prescribed to suicidal patients due to its low toxicity, creating confounding by indication in epidemiological studies . Researchers must adjust for this using:

- Propensity score matching to balance baseline suicide risk across treatment groups.

- Sensitivity analyses to quantify residual confounding .

Q. What in vitro models best elucidate this compound’s unique metabolic interactions (e.g., with CYP450 enzymes)?

Human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) are critical for identifying metabolic pathways. For example:

- Demethylation : CYP2D6 catalyzes this compound → desipramine conversion.

- Hydroxylation : CYP3A4 generates 2-hydroxydesipramine . Co-incubation with inhibitors (e.g., quinidine for CYP2D6) can validate enzyme contributions .

Q. Data Contradictions and Analysis

Q. Why do some studies report minimal anticholinergic effects for this compound despite its structural similarity to other TCAs?

While this compound’s tertiary amine structure suggests antimuscarinic activity, its bulky 4-chlorophenacyl group reduces receptor affinity. Comparative studies using muscarinic receptor-binding assays (e.g., displacement of [³H]-QNB) show 10× lower affinity than amitriptyline .

Q. How does this compound’s efficacy in fatigue management (e.g., MS-related fatigue) align with its noradrenergic activity?

A 2015 trial combining this compound with L-phenylalanine and vitamin B12 showed modest improvement in MS fatigue, likely via norepinephrine reuptake inhibition enhancing cortical arousal . Researchers should replicate this using double-blind, crossover designs with actigraphy and subjective fatigue scales (e.g., Fatigue Severity Scale) .

Q. Methodological Resources

- Toxicity Analysis : Reference therapeutic/toxic blood concentration tables (e.g., , Table 3.1).

- Metabolic Profiling : Use GC-MS with derivatization (e.g., ethyl ester formation for p-chlorobenzoic acid detection) .

- Clinical Trial Design : Incorporate MADRS or Hamilton Rating Scale for Depression (HRSD) for standardized severity assessment .

属性

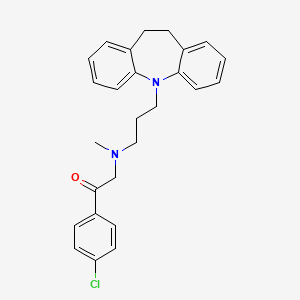

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNXPWPAUFAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26786-32-3 (hydrochloride) | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023220 | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-9 mm Hg @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol or acetone | |

CAS No. |

23047-25-8 | |

| Record name | Lofepramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23047-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lofepramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCA4JT7PAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-406 °C | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。